molecular formula C16H16N4O3S B2872154 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2309538-48-3

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2872154
CAS No.: 2309538-48-3
M. Wt: 344.39
InChI Key: HHYHPHPLENMLIZ-UHFFFAOYSA-N
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Description

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the imidazolidine-2,4-dione ring through a cyclization reaction involving urea or a similar reagent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the imidazolidine-2,4-dione ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione ring can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens, such as Mycobacterium tuberculosis. The benzo[d]thiazole moiety can interact with enzyme active sites, while the piperidine and imidazolidine-2,4-dione rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This combination allows for a broader range of applications and interactions compared to compounds with only one or two of these moieties .

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-13-9-17-16(23)20(13)10-5-7-19(8-6-10)15(22)14-18-11-3-1-2-4-12(11)24-14/h1-4,10H,5-9H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYHPHPLENMLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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